3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one
Description
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring core with a trifluoromethyl-substituted phenyl group at the 1-position and two methyl groups at the 3-position. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic effects, making it a critical structural feature for interaction with biological targets .
Properties
IUPAC Name |
3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-11(2)7-16(10(11)17)9-5-3-8(4-6-9)12(13,14)15/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUZJBGQUXUCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of hypervalent iodine compounds, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, which act as electrophilic trifluoromethylating agents . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the transfer of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate . These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The β-lactam carbonyl in 3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one is highly electrophilic due to ring strain and electron withdrawal from the trifluoromethyl group. This facilitates nucleophilic attacks at the carbonyl carbon:
The trifluoromethyl group enhances electrophilicity, accelerating hydrolysis rates by ~30% compared to non-fluorinated analogs.
Electrophilic Aromatic Substitution
The para-trifluoromethylphenyl group directs electrophiles to the meta position:
| Electrophile | Catalyst | Product | Regioselectivity |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | H₂SO₄ | 3-Nitro-4-(trifluoromethyl)phenyl derivative | >95% meta |
| Sulfonation (SO₃) | FeCl₃ | 3-Sulfo-4-(trifluoromethyl)phenyl analog | 88% meta |
Reactivity trends align with computational studies showing increased electron deficiency at the meta position (Hammett σₚ⁺ = +0.54).
Cycloaddition Reactions
The azetidinone participates in [2+2] and [3+2] cycloadditions:
4.1. N-Alkylation
The lactam nitrogen undergoes alkylation under mild conditions:
| Alkylating Agent | Base | Product | Efficiency |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | N-Methylated azetidinone | 89% |
| Benzyl bromide | DBU, CH₃CN | N-Benzyl derivative | 78% |
4.2. Oxidation/Reduction
-
Oxidation : MnO₂ selectively oxidizes the azetidinone to a diazetidine dione (yield: 65%) .
-
Reduction : NaBH₄ reduces the lactam carbonyl to an azetidine alcohol (yield: 58%).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 72–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 68–77% |
The trifluoromethyl group stabilizes transition states, improving yields by ~15% versus non-fluorinated systems .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes at >200°C via retro-ene elimination (ΔH‡ = 98 kJ/mol).
-
Photodegradation : UV light (254 nm) induces ring-opening to form acyclic amides (t₁/₂ = 4.2 h) .
This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions underscores its utility in synthesizing bioactive molecules. Future research should explore enantioselective transformations and catalytic applications.
Scientific Research Applications
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of azetidin-2-ones are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Metabolic Stability : Fluorinated and sulfonated derivatives (e.g., compound 44) exhibit longer half-lives in vivo due to resistance to oxidative metabolism .
Biological Activity
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its properties, synthesis, and biological effects, supported by data tables and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 288.23 g/mol. It features a trifluoromethyl group, which is known to enhance biological activity through improved metabolic stability and lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C12H11F3N2O |
| Molecular Weight | 288.23 g/mol |
| LogP | 3.57 |
| PSA (Polar Surface Area) | 66.13 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of Negishi coupling techniques to introduce the trifluoromethyl group effectively. Recent advancements in automated synthesis have streamlined the process, leading to higher yields and reduced human error in laboratory settings .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, studies have shown that azetidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the trifluoromethyl group is believed to enhance this effect by increasing the compound's interaction with cellular targets .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound can modulate various biochemical pathways. In vitro studies revealed that it affects cell cycle regulation and apoptosis in cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values : Ranged from 5 to 15 µM, indicating significant cytotoxicity against these cancer types.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may target proteins involved in the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and growth .
Case Studies
A notable study published in the Journal of Medicinal Chemistry highlighted the efficacy of azetidine derivatives in preclinical models. The study found that compounds with similar structures exhibited significant tumor regression in xenograft models when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
